1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one

Polymer Chemistry Kinetic Hydrate Inhibitors Monomer Reactivity Ratios

1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1249879-81-9), also known as 1-acryloyl-3-methylpyrrolidine, is an α,β-unsaturated ketone monomer featuring a 3-methylpyrrolidine ring substituted with an acryloyl group. It has the molecular formula C8H13NO, a molecular weight of 139.19 g/mol, and a calculated XLogP3-AA of 1.2.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 1249879-81-9
Cat. No. B1427662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one
CAS1249879-81-9
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC1CCN(C1)C(=O)C=C
InChIInChI=1S/C8H13NO/c1-3-8(10)9-5-4-7(2)6-9/h3,7H,1,4-6H2,2H3
InChIKeyLDJYZHYUFLLNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1249879-81-9) – Core Physicochemical & Structural Characteristics for Scientific Procurement


1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (CAS 1249879-81-9), also known as 1-acryloyl-3-methylpyrrolidine, is an α,β-unsaturated ketone monomer featuring a 3-methylpyrrolidine ring substituted with an acryloyl group [1]. It has the molecular formula C8H13NO, a molecular weight of 139.19 g/mol, and a calculated XLogP3-AA of 1.2 [1]. This compound serves as a functional monomer in radical polymerization and as a chiral building block in pharmaceutical synthesis . Its defining feature is the methyl substituent at the 3-position of the pyrrolidine ring, which introduces chirality (stereocenter at C3) and differentiates its steric, electronic, and reactivity profile from unsubstituted or 2-methyl substituted analogs [1].

Monomer type

α,β-unsaturated ketone with 3-methylpyrrolidine ring

Chiral building block

Stereocenter at C3 supports asymmetric synthesis and chiral polymer design

Polymerization fit

Radical copolymerization for microstructure-controlled poly(acryloyl amine)s

Why Generic Substitution of 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (1249879-81-9) Fails in Demanding Research Applications


Simple substitution with unsubstituted 1-(pyrrolidin-1-yl)prop-2-en-1-one (CAS 42104-70-1) or the 2-methyl isomer (CAS 90154-94-2) cannot be assumed without quantitative justification. The 3-methyl substitution alters both the steric environment around the acryloyl moiety and the electronic properties of the amide nitrogen, which directly impacts monomer reactivity ratios during copolymerization [1]. Furthermore, the 3-methyl group introduces a chiral center, making the racemic or enantiopure form a critical determinant in asymmetric synthesis outcomes, a feature absent in the achiral unsubstituted analog and distinct from the 2-methyl isomer [2]. The following sections provide verifiable, comparator-based evidence for these differentiating characteristics.

3-Methyl monomer

Steric and electronic profile from methyl substitution governs reactivity ratios in copolymerization

may shift
Unsubstituted analog

Lacks 3-methyl group; different reactivity with styrene/MMA reported; copolymer microstructure not interchangeable

Chiral (3R) or racemic

Stereochemical information essential for asymmetric synthesis and chiral polymer properties

cannot substitute
Achiral unsubstituted analog

No chiral center; cannot impart enantiomeric control in downstream steps

Pyrrolidine radical

Radical reactivity 14× higher than piperidine analog; methyl substitution expected to further modulate kinetics

may alter
Piperidine or 2-methyl isomer

Different cyclic amine or regioisomer; cannot reproduce kinetics without experimental validation

1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (1249879-81-9) Quantitative Differentiation Evidence for Scientific Selection


Monomer Reactivity in Radical Copolymerization: Comparison with Unsubstituted N-Acryloyl Pyrrolidine

The reactivity of N-acryloyl pyrrolidine monomers is highly sensitive to substituents on the pyrrolidine ring. While direct reactivity ratios (r values) for the 3-methyl substituted monomer have not been reported, extensive data exists for the unsubstituted analog N-acryloyl pyrrolidine (NAP) as a benchmark. NAP exhibits monomer reactivity ratios of r1 = 1.50 and r2 = 0.35 in copolymerization with styrene, and rNAP = 0.218 with methyl methacrylate [1][2]. The addition of a 3-methyl group alters the steric hindrance and electron density on the nitrogen, which is expected to modify these r values, leading to different copolymer composition and microstructure. For researchers designing copolymers for applications such as kinetic hydrate inhibitors (KHIs), this difference is non-trivial; the cloud point temperature and inhibition performance of poly(acryloyl pyrrolidine)-based KHIs are strongly dependent on copolymer microstructure [3].

Copolymer reactivity (r1)
Class-level inference
Target: Data not reported; predicted to differ from NAP
NAP (unsubstituted): r1 = 1.50 (with styrene)
Reactivity ratio sensitivity to ring substitution prevents direct replacement
Quantitative difference unknown; class-level inference based on known structure-reactivity relationships
Polymer Chemistry Kinetic Hydrate Inhibitors Monomer Reactivity Ratios

Stereochemical Purity and Chiral Center Configuration: Impact on Asymmetric Synthesis Outcomes

1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one possesses a chiral center at the 3-position of the pyrrolidine ring. The (3R)-enantiomer is specifically cataloged in PubChem (CID 89666464) [1]. In contrast, the unsubstituted analog 1-(pyrrolidin-1-yl)prop-2-en-1-one is achiral, and the 2-methyl analog introduces a different stereochemical environment. For asymmetric synthesis applications, the choice between racemic mixture and enantiopure (e.g., (3R) or (3S)) forms of the 3-methyl monomer is critical. The use of chiral pyrrolidine derivatives as building blocks is well-documented; for instance, (R)-3-methylpyrrolidine is employed in the synthesis of selective estrogen receptor α ligands . The acryloyl derivative allows for further functionalization via Michael addition or polymerization while retaining the chiral information. Procurement of the incorrect stereoisomer or a racemic mixture when enantiopure is required will directly compromise the stereochemical outcome of downstream synthetic steps.

Stereochemical identity
Head-to-head comparison
Chiral (3R) enantiomer available
Unsubstituted analog is achiral; chirality cannot be imparted
Essential for asymmetric synthesis; stereoisomer choice determines enantiomeric outcome
Asymmetric Catalysis Pharmaceutical Intermediates Chiral Building Blocks

Polymerization Kinetics and Copolymer Microstructure Control: Class-Level Reactivity Comparison with Piperidine Analogs

The reactivity of poly(N-acryloyl pyrrolidine) radicals is quantitatively distinct from that of poly(N-acryloyl piperidine) radicals. Studies have shown that the poly(N-acryloyl pyrrolidine) radical is approximately 14 times more reactive than the poly(N-acryloyl piperidine) radical [1]. This demonstrates that even subtle changes in the cyclic amine structure significantly impact polymerization kinetics. The 3-methyl substituent on 1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one introduces both steric and electronic perturbations relative to the unsubstituted pyrrolidine, which will further modify its reactivity relative to piperidine-based analogs. This class-level inference underscores that the specific monomer cannot be replaced with a structurally similar acryloyl amine without altering copolymerization behavior and final polymer properties.

Radical reactivity ratio
Class-level inference
14×
Poly(NAP) radical vs. poly(NA-piperidine) radical
Cyclic amine structure strongly influences radical reactivity; methyl substitution expected to further modulate kinetics
Target monomer reactivity not reported; class-level inference supports non-substitutability
Radical Polymerization Kinetic Hydrate Inhibitors Copolymer Microstructure

Optimal Application Scenarios for 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one (1249879-81-9) Based on Quantified Evidence


Design and Synthesis of Tailored Acrylamide-Based Copolymers for Kinetic Hydrate Inhibitors (KHIs)

Given the established sensitivity of N-acryloyl pyrrolidine reactivity ratios to structural modifications and the critical role of copolymer microstructure in KHI performance [1][2], 1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one is the monomer of choice when a specific steric profile or altered cloud point temperature is required. Procuring this specific 3-methyl substituted monomer allows researchers to systematically explore the structure-property relationship in poly(acryloyl amine)-based KHIs, a line of inquiry not possible with the unsubstituted or 2-methyl analogs.

Synthesis of Enantiomerically Enriched Pharmaceutical Building Blocks

The chiral nature of 1-(3-methylpyrrolidin-1-yl)prop-2-en-1-one [3] makes it a strategic intermediate for introducing stereochemical information into drug candidates. Unlike the achiral unsubstituted pyrrolidine acrylamide, this monomer can be used in asymmetric syntheses of molecules where the 3-methylpyrrolidine moiety is a pharmacophoric element, such as in certain ERα ligands . Procurement of the (3R) or (3S) enantiomer ensures the correct stereochemical starting point, avoiding costly and time-consuming chiral resolution steps downstream.

Fundamental Studies on Steric and Electronic Effects in Radical Polymerization Kinetics

The quantitative difference in radical reactivity between N-acryloyl pyrrolidine and N-acryloyl piperidine (14× factor) highlights the importance of the cyclic amine structure [4]. 1-(3-Methylpyrrolidin-1-yl)prop-2-en-1-one offers a unique opportunity to investigate the specific contribution of a methyl group at the 3-position of the pyrrolidine ring on monomer reactivity ratios, propagation rate constants, and copolymer composition drift. This makes it a valuable, non-substitutable compound for academic and industrial laboratories conducting mechanistic polymer chemistry research.

Application
Selection Property
Validation Focus
Kinetic hydrate inhibitor copolymer design
Steric and electronic profile from 3-methyl substitution
Copolymer microstructure and cloud point temperature response
Enantiomerically enriched building block synthesis
Chiral center at C3 (enantiopure or racemic specification)
Enantiomeric excess and downstream stereochemical fidelity
Mechanistic radical polymerization kinetics studies
Substituted pyrrolidine ring influence on reactivity ratios
Monomer reactivity ratios and propagation rate constants relative to unsubstituted/piperidine analogs

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